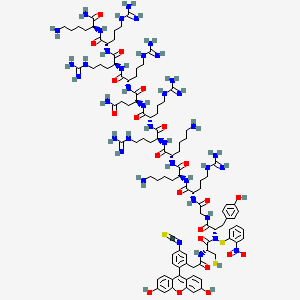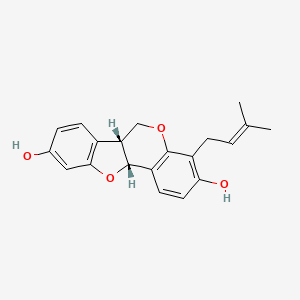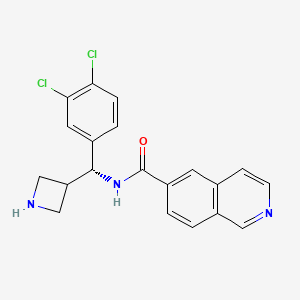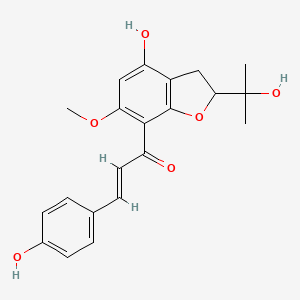![molecular formula C55H74N14O18S B12389661 [Thr28, Nle31]-Cholecystokinin (25-33), sulfated](/img/structure/B12389661.png)
[Thr28, Nle31]-Cholecystokinin (25-33), sulfated
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[Thr28, Nle31]-Cholecystokinin (25-33), sulfated is a synthetic peptide analog of the naturally occurring hormone cholecystokinin. This compound is specifically modified at positions 28 and 31 with threonine and norleucine, respectively, and is sulfated at the tyrosine residue. Cholecystokinin is known for its role in digestion and appetite regulation, making this analog significant for various research and therapeutic applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [Thr28, Nle31]-Cholecystokinin (25-33), sulfated typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling Reactions: Using reagents like HBTU or DIC to activate the carboxyl group of the incoming amino acid.
Deprotection Steps: Removing protecting groups from the amino acids to allow for subsequent coupling.
Cleavage from Resin: Using strong acids like trifluoroacetic acid (TFA) to release the peptide from the resin.
Sulfation: Introducing a sulfate group to the tyrosine residue using reagents like sulfur trioxide-pyridine complex.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often employed to enhance efficiency and reproducibility. Purification is achieved through high-performance liquid chromatography (HPLC), ensuring high purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
[Thr28, Nle31]-Cholecystokinin (25-33), sulfated can undergo various chemical reactions, including:
Oxidation: The methionine residue can be oxidized to methionine sulfoxide.
Reduction: Disulfide bonds, if present, can be reduced to free thiols.
Substitution: Amino acid residues can be substituted to create different analogs.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or performic acid.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Various amino acid derivatives and coupling reagents like HBTU.
Major Products
The major products of these reactions include oxidized or reduced forms of the peptide and various analogs with substituted amino acids.
Wissenschaftliche Forschungsanwendungen
[Thr28, Nle31]-Cholecystokinin (25-33), sulfated has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in signaling pathways related to digestion and appetite regulation.
Medicine: Explored as a potential therapeutic agent for conditions like obesity and gastrointestinal disorders.
Industry: Utilized in the development of diagnostic assays and as a standard in analytical techniques.
Wirkmechanismus
The compound exerts its effects by binding to cholecystokinin receptors (CCK receptors) in the gastrointestinal tract and brain. This binding activates signaling pathways involving G-proteins and second messengers like cyclic AMP (cAMP). The activation of these pathways leads to various physiological responses, including the stimulation of digestive enzyme secretion and modulation of appetite.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cholecystokinin (26-33): Another peptide fragment of cholecystokinin with similar biological activity.
[Thr28, Nle31]-Cholecystokinin (26-33), sulfated: A closely related analog with an additional amino acid.
Uniqueness
[Thr28, Nle31]-Cholecystokinin (25-33), sulfated is unique due to its specific modifications at positions 28 and 31, which enhance its stability and receptor binding affinity. These modifications make it a valuable tool for studying the physiological roles of cholecystokinin and for developing potential therapeutic agents.
Eigenschaften
Molekularformel |
C55H74N14O18S |
|---|---|
Molekulargewicht |
1251.3 g/mol |
IUPAC-Name |
(3S)-3-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-4-[[(2S)-1-[[(2S,3R)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxo-3-(4-sulfooxyphenyl)propan-2-yl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C55H74N14O18S/c1-3-4-15-37(49(78)68-42(26-45(74)75)51(80)65-38(47(57)76)22-30-11-6-5-7-12-30)64-50(79)40(24-32-27-61-36-16-9-8-13-34(32)36)63-43(71)28-62-54(83)46(29(2)70)69-53(82)39(23-31-17-19-33(20-18-31)87-88(84,85)86)67-52(81)41(25-44(72)73)66-48(77)35(56)14-10-21-60-55(58)59/h5-9,11-13,16-20,27,29,35,37-42,46,61,70H,3-4,10,14-15,21-26,28,56H2,1-2H3,(H2,57,76)(H,62,83)(H,63,71)(H,64,79)(H,65,80)(H,66,77)(H,67,81)(H,68,78)(H,69,82)(H,72,73)(H,74,75)(H4,58,59,60)(H,84,85,86)/t29-,35+,37+,38+,39+,40+,41+,42+,46+/m1/s1 |
InChI-Schlüssel |
ICIXCJVEMPSJTJ-SWQGQSKASA-N |
Isomerische SMILES |
CCCC[C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N)NC(=O)[C@H](CC2=CNC3=CC=CC=C32)NC(=O)CNC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC4=CC=C(C=C4)OS(=O)(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCCN=C(N)N)N |
Kanonische SMILES |
CCCCC(C(=O)NC(CC(=O)O)C(=O)NC(CC1=CC=CC=C1)C(=O)N)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)CNC(=O)C(C(C)O)NC(=O)C(CC4=CC=C(C=C4)OS(=O)(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CCCN=C(N)N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-amino-1-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)thiolan-2-yl]pyrimidin-2-one](/img/structure/B12389583.png)
![N-benzyl-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-2,4-dioxopyrimidine-5-carboxamide](/img/structure/B12389584.png)
![4-[[4-(5-fluoropyrimidin-2-yl)-3-methoxypyridin-2-yl]amino]-6-[[5-(2-hydroxypropan-2-yl)pyridin-2-yl]amino]-N-(trideuteriomethyl)pyridazine-3-carboxamide](/img/structure/B12389588.png)
![[(2R,3R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-[[hydroxy-[hydroxy(phosphonooxy)phosphoryl]oxyphosphoryl]oxymethyl]oxolan-3-yl] benzoate](/img/structure/B12389592.png)

![2-[(2R,3R,5R)-4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,2,4-triazine-3,5-dione](/img/structure/B12389616.png)
![trisodium;5-[(Z)-(3-carboxy-4-hydroxy-5-methylcyclohexa-2,5-dien-1-ylidene)-(2,6-dichloro-3-sulfophenyl)methyl]-2-hydroxy-3-methylbenzoic acid](/img/structure/B12389623.png)






![4-[4-[4-[4-[[(2R,4S)-2-(2,4-dichlorophenyl)-2-(1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-2-(1,1,1,2,3,3,4,4,4-nonadeuteriobutan-2-yl)-1,2,4-triazol-3-one](/img/structure/B12389664.png)
